2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide is a complex organic compound with significant research potential. It is classified under the category of pyrido-triazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's molecular formula is and its molecular weight is approximately 458.55 g/mol.
The synthesis of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide typically involves multiple steps that may include:
Technical details regarding specific reagents, conditions (such as temperature and solvent), and purification methods (like chromatography) are crucial for reproducing the synthesis effectively.
InChI=1S/C21H22N4O4S2/c1-2-29-19(27)17-13-8-4-3-5-9-14(13)31-18(17)23-16(26)12-30-20-22-15-10-6-7-11-25(15)21(28)24-20/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
This structure indicates the presence of multiple functional groups including amides and thioethers which contribute to its chemical reactivity and biological activity.
The compound can participate in various chemical reactions typical for amides and thioethers:
These reactions are significant for exploring the compound's reactivity profile in synthetic organic chemistry.
While specific mechanistic details for this compound are not extensively documented, derivatives of pyrido-triazines are often studied for their biological effects. The proposed mechanism of action typically involves:
Data on specific targets would require further empirical studies.
The physical properties of 2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N,N-bis(propan-2-yl)acetamide include:
Key chemical properties include:
Detailed analyses such as melting point, boiling point, and spectral data (NMR, IR) would provide further insight into its physical characteristics.
The compound holds potential applications in various scientific fields:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: